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Vanadyl 2,3-naphthalocyanide

Ultrafast photophysics All-optical switching Excited-state dynamics

Organic semiconductors for NIR optoelectronics often lack radiation hardness or fast excited-state recovery. Vanadyl 2,3-naphthalocyanine (VONc) solves both limitations. • 12 ± 2 ps singlet decay (21× faster than H₂Nc) - enables all-optical switching at telecom wavelengths • Maintains 1.5 eV bandgap after 60 kGy gamma irradiation - suited for space, nuclear, or medical imaging devices • 3.12% PCE in n-Si heterojunction cells; ZnO interlayer boosts efficiency 10× Available for R&D: photodetectors, covert anti-counterfeit inks, and ultrafast modulators.

Molecular Formula C48H24N8OV
Molecular Weight 779.7 g/mol
CAS No. 33273-15-3
Cat. No. B3424153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadyl 2,3-naphthalocyanide
CAS33273-15-3
Molecular FormulaC48H24N8OV
Molecular Weight779.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2]
InChIInChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2
InChIKeyIVUBJNPDPBDVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadyl 2,3-Naphthalocyanine Technical Specifications


Vanadyl 2,3-naphthalocyanine (VONc) is an oxovanadium(IV) coordination complex characterized by an extended π-conjugated naphthalocyanine macrocycle [1]. This compound exhibits strong near-infrared (NIR) absorption with a characteristic Q-band λmax at approximately 817 nm, a narrow optical bandgap of ~1.5 eV, and a molecular weight of 779.7 g/mol [2]. The vanadyl (V=O) central moiety imparts an open-shell electronic configuration that significantly influences its photophysical relaxation dynamics and nonlinear optical behavior, distinguishing it from closed-shell metal analogs [3].

Class Open-shell vanadyl naphthalocyanine
Optical window Strong NIR absorption, Q-band near 817 nm
Key feature Ultrafast excited-state relaxation

VONc Substitution Limitations in Optoelectronics


While phthalocyanine (Pc) and other metal naphthalocyanine (Nc) complexes share structural similarities, simple substitution is precluded by VONc's specific combination of optical bandgap, ultrafast excited-state dynamics, and gamma radiation hardness. Unlike free-base naphthalocyanine (H2Nc) which exhibits a significantly slower singlet excited-state decay time (250 ± 30 ps vs. 12 ± 2 ps for VONc in toluene), VONc's central VO2+ ion accelerates intersystem crossing via spin-orbital coupling due to its unpaired electron [1]. Furthermore, VONc demonstrates a distinct structural stability under high-energy radiation, retaining its optical bandgap up to 60 kGy gamma doses, a property not guaranteed for unsubstituted phthalocyanines or alternative metal complexes [2]. These differences render VONc uniquely suited for applications requiring specific temporal response and environmental robustness, where direct analog substitution would compromise device performance [3].

Property
VONc
H2Nc / Analog
Excited-state decay
Ultrafast (VO2+-accelerated)
Slower (spin-orbital coupling absent)
Gamma radiation stability
Bandgap retention under gamma
Structural degradation expected

Direct substitution may shift temporal response and radiation tolerance; validation is required.

VONc Comparative Performance Data


Accelerated Excited-State Decay vs. H2Nc

Transient absorption measurements in toluene solution reveal that the singlet excited-state of VONc decays with a time constant of 12 ± 2 ps, which is approximately 21-fold faster than the decay observed for the free-base analog, H2Nc, which exhibits a time constant of 250 ± 30 ps [1]. This accelerated relaxation is attributed to the central VO2+ ion, which enhances intersystem crossing via spin-orbital coupling, a mechanism absent in the metal-free H2Nc [1].

Excited-state decay vs. H2Nc
Head-to-head
21× faster decay: 12 ± 2 ps (VONc) vs. 250 ± 30 ps (H2Nc)
Supports ultrafast NIR switching applications
Toluene solution; film behavior may differ
Ultrafast photophysics All-optical switching Excited-state dynamics

Optical Bandgap Stability Under Gamma Radiation

Thermally evaporated VONc thin films were exposed to gamma radiation doses of 20, 40, and 60 kGy. Optical absorption measurements demonstrated that the optical bandgap of VONc remained invariant across all tested doses, indicating robust resistance to gamma-induced structural damage [1]. This stability contrasts with the general behavior of many organic semiconductors, where radiation exposure typically induces measurable changes in electronic structure and optical properties [1].

Bandgap stability under gamma
Class-level
Optical bandgap unchanged up to 60 kGy gamma dose
Indicates gamma radiation tolerance
Class-level comparison; device-level validation needed
Radiation hardness Space electronics Gamma irradiation stability

n-Si Heterojunction Power Conversion Efficiency

A VONc/n-Si heterojunction solar cell, fabricated via vacuum deposition onto n-Si single crystals, achieved a power conversion efficiency (PCE) of 3.12% under 100 mW/cm² illumination at room temperature, with an open-circuit voltage (Voc) of 0.70 V, a short-circuit current density (Jsc) of 11.30 mA/cm², and a fill factor (FF) of 0.394 [1]. The study notes that this performance is "remarkable considerable" when compared to other organic/inorganic heterojunctions, positioning VONc as a competitive p-type organic semiconductor for hybrid photovoltaics [1].

n-Si heterojunction PCE
Class-level
PCE 3.12% (Voc 0.70 V, Jsc 11.30 mA/cm², FF 0.394)
Reported photovoltaic performance benchmark
n-Si heterojunction; interfacial optimization may vary
Organic photovoltaics Heterojunction solar cells Power conversion efficiency

ZnO Interlayer Photovoltaic Enhancement

Incorporation of a zinc oxide (ZnO) nanoparticle interlayer in an ITO/ZnO/VONc heterojunction solar cell increased the power conversion efficiency by a factor of ten compared to a ZnO-free ITO/VONc device [1]. The ITO/ZnO/VONc cell exhibited a higher built-in potential of 0.85 ± 0.01 V, compared to 0.74 ± 0.02 V for the ITO/VONc cell [1]. This substantial improvement, achieved under 80 mW/cm² illumination at room temperature, highlights VONc's compatibility with interfacial engineering to boost device performance [1].

ZnO interlayer enhancement
Head-to-head
10× PCE increase with ZnO interlayer (built-in potential +0.11 V)
Responsive to interfacial engineering
ITO/ZnO/VONc vs. ITO/VONc; 80 mW/cm² illumination
Hybrid solar cells Zinc oxide interlayer Photovoltaic enhancement

Third-Harmonic Generation Susceptibility Ranking

Third-harmonic generation (THG) measurements at 1.6 μm and 1.9 μm on thin films of vanadylphthalocyanine (VOPc), vanadyldibenzophthalocyanine (VODBPc), and vanadylnaphthalocyanine (VONc) yielded the following χ(3) ranking: VOPc > VODBPc > VONc for both amorphous and crystalline films [1]. The third-order hyperpolarizabilities (γ) estimated from the χ(3) values at 1.6 μm followed the same order [1].

Third-harmonic χ(3) ranking
Head-to-head
χ(3) ranking: VOPc > VODBPc > VONc
Informs nonlinear optics material selection
THG at 1.6 μm; lower χ(3) may suit specific designs
Nonlinear optics Third-harmonic generation Third-order susceptibility

VONc Application Scenarios


Ultrafast All-Optical Modulators for Near-Infrared Telecommunications

The 12 ± 2 ps singlet excited-state decay time of VONc, which is 21× faster than free-base naphthalocyanine (H2Nc), enables rapid recovery in all-optical switching devices operating at telecommunication wavelengths [1]. The observation that exciton-exciton annihilation occurs more efficiently in VONc systems compared to H2Nc further supports its use in polymer film-based ultrafast modulators [1]. VONc's aggregation behavior, forming both H- and J-type aggregates in polymer films, contributes to faster decay from the singlet excited-state, making it suitable for high-speed optical signal processing [1].

Radiation-Hard NIR Optoelectronics for Space and Nuclear

VONc thin films exhibit no prominent change in optical bandgap when exposed to gamma radiation doses up to 60 kGy, a level of radiation hardness that is atypical for organic semiconductors [2]. This property, combined with a narrow optical bandgap of ~1.5 eV and strong NIR absorption at 817 nm, positions VONc as a candidate for photodetectors, photovoltaic cells, and optical sensors deployed in high-radiation environments such as satellites, nuclear reactors, or medical imaging equipment [2].

Hybrid Organic/Inorganic Near-Infrared Photovoltaics

VONc/n-Si heterojunction solar cells achieve a power conversion efficiency of 3.12% under 100 mW/cm² illumination, a value noted as remarkable for organic/inorganic hybrid systems [3]. Furthermore, the inclusion of a ZnO nanoparticle interlayer increases the cell efficiency by a factor of ten, demonstrating VONc's compatibility with interfacial engineering to enhance charge extraction and reduce recombination losses [4]. These results support the use of VONc as a p-type organic semiconductor in NIR-sensitive hybrid photovoltaics.

Counterfeit Prevention Inks for PTP Packaging

Patent literature discloses ink compositions containing vanadyl naphthalocyanine for PTP packaging applications, where recorded images exhibit an absorption maximum in the 750–900 nm wavelength range [5]. This near-infrared absorption, invisible to the naked eye but detectable by NIR-sensitive scanners, enables covert anti-counterfeiting features. The ink demonstrates excellent invisibility, efficient readability, and high durability on aluminum substrates, providing a quantifiable spectral signature for authentication purposes [5].

Application
Selection Property
Validation Focus
Ultrafast NIR optical modulators
Ultrafast excited-state relaxation
Transient absorption / pump-probe characterization
Radiation-hard NIR optoelectronics
Gamma radiation bandgap stability
Post-irradiation optical bandgap measurement
Hybrid NIR photovoltaics
p-type semiconducting & interfacial compatibility
J-V performance & interfacial optimization
Anti-counterfeiting NIR inks
NIR absorption in 750–900 nm
Spectral readability & durability on substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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